Mesalazine N-beta-D-Glucuronide
Description
Mesalazine N-beta-D-Glucuronide is a glucuronide conjugate of mesalazine (5-aminosalicylic acid, 5-ASA), a first-line therapeutic agent for inflammatory bowel disease (IBD). Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a critical phase II metabolic pathway that enhances the water solubility of mesalazine for renal excretion . While mesalazine itself acts topically on colonic mucosa to reduce inflammation, its glucuronide metabolite is considered pharmacologically inactive but plays a role in systemic clearance . Structural analysis indicates that the glucuronic acid moiety is attached to the amino group of mesalazine, forming a beta-glycosidic bond .
Properties
Molecular Formula |
C13H15NO9 |
|---|---|
Molecular Weight |
329.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(3-carboxy-4-hydroxyanilino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO9/c15-6-2-1-4(3-5(6)12(19)20)14-11-9(18)7(16)8(17)10(23-11)13(21)22/h1-3,7-11,14-18H,(H,19,20)(H,21,22)/t7-,8-,9+,10-,11+/m0/s1 |
InChI Key |
JWCIKZBPGKBTKY-QUARPLMYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)C(=O)O)O)O)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization and Reduction Route (From Patent CN104072384A)
- Step 1: Salicylic acid is reacted with sodium hydroxide to form a chlorinated diazobenzene intermediate at low temperatures (0–5 °C).
- Step 2: The diazonium salt is slowly added under stirring to maintain temperature below 5 °C, yielding 2-hydroxyl-5-phenylazo sodium benzoate as a brown precipitate.
- Step 3: The azo compound is reduced by sodium dithionite under alkaline conditions at 85–90 °C until the solution loses its red color.
- Step 4: The reaction mixture is acidified with hydrochloric acid to precipitate mesalazine, which is filtered, dried, and recrystallized from water to obtain high purity mesalazine (95–99%) with yields of 43–45 g from 55–60 g starting material.
| Parameter | Conditions | Outcome |
|---|---|---|
| Salicylic acid amount | 55–60 g | Intermediate formation |
| Sodium hydroxide | 5 M, 180–200 mL | Alkaline medium |
| Temperature | 0–5 °C (diazonium formation), 85–90 °C (reduction) | Controlled reaction temperature |
| Reducing agent | Sodium dithionite (V-Brite B) | Reduction of azo compound |
| Acidification | HCl to pH 3–4 | Mesalazine precipitation |
| Purity | 95–99% | High purity product |
| Yield | 43–45 g from 55–60 g starting | Approx. 75% yield |
Nucleophilic Aromatic Substitution and Catalytic Hydrogenation Route (From Patent CN107778189A)
- Step 1: 2-Chloro-5-nitrobenzoic acid is reacted with potassium hydroxide in water at 120–140 °C for 6 hours to substitute the chlorine with a hydroxyl group, forming 2-hydroxy-5-nitrobenzoic acid.
- Step 2: The nitro group is catalytically hydrogenated to an amino group using Raney nickel catalyst under 60 °C and 3–4 MPa hydrogen pressure for 6–7 hours in alkaline conditions (pH 8–10).
- Step 3: The crude mesalazine is purified by acidification, activated carbon treatment, and recrystallization to yield product with 99.9% purity and 85% overall yield.
| Step | Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | 120–140 °C, 6 h, KOH, pH 9–10 | 2-Hydroxy-5-nitrobenzoic acid |
| Catalytic hydrogenation | 60 °C, 3–4 MPa H2, Raney Ni, 6–7 h | Mesalazine (5-aminosalicylic acid) |
| Purification | Acidification pH 1–3, activated carbon, recrystallization | High purity mesalazine |
| Yield | 85% overall | High yield |
Preparation of Mesalazine N-beta-D-Glucuronide
This compound is formed by conjugating mesalazine with beta-D-glucuronic acid via an N-glycosidic bond. The preparation methods fall into two categories:
Enzymatic Glucuronidation
- Biological Approach: Using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the amino group of mesalazine.
- Reaction conditions: Typically carried out in buffered aqueous media at physiological pH (~7.4) and 37 °C.
- Advantages: High regio- and stereoselectivity, producing the natural beta-D-glucuronide conjugate.
- Limitations: Requires enzyme availability, longer reaction times, and purification steps to isolate the conjugate.
Chemical Synthesis of Beta-D-Glucuronide Conjugate
- Step 1: Activation of beta-D-glucuronic acid or its derivatives (e.g., methyl or acetyl protected glucuronic acid) to form a reactive glucuronide donor such as a trichloroacetimidate or bromide.
- Step 2: Nucleophilic substitution or glycosylation reaction with mesalazine under controlled acidic or basic conditions to form the N-beta-D-glucuronide bond.
- Step 3: Deprotection of glucuronic acid protecting groups to yield the free beta-D-glucuronide conjugate.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Glucuronic acid derivative | Protected forms (acetyl, methyl) | Activation needed for coupling |
| Coupling reagent | Trichloroacetimidate, bromide | Facilitates glycosidic bond formation |
| Reaction medium | Anhydrous organic solvents (e.g., dichloromethane) | Avoids hydrolysis |
| Deprotection | Mild acidic or basic hydrolysis | Restores free carboxyl and hydroxyl groups |
| Yield | Variable, often moderate | Purification needed |
Research Findings and Analytical Data
- Molecular Formula: C13H15NO9 for this compound.
- Molecular Weight: Approximately 329.26 g/mol.
- Purity: High purity (>95%) is achievable by recrystallization and chromatographic purification.
- Structural Confirmation: 2D and 3D conformers confirm the beta-D-glucuronide linkage to the amino group of mesalazine.
- Analytical Techniques: NMR spectroscopy, mass spectrometry, and HPLC are used to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Stage | Method/Step | Key Conditions/Notes | Yield & Purity |
|---|---|---|---|
| Mesalazine synthesis | Diazotization & reduction | 0–5 °C diazonium formation; 85–90 °C reduction; Na dithionite | ~75% yield; 95–99% purity |
| Nucleophilic substitution & hydrogenation | 120–140 °C substitution; 60 °C, 3–4 MPa H2 hydrogenation | 85% yield; 99.9% purity | |
| Beta-D-glucuronide conjugation | Enzymatic glucuronidation | Physiological pH, 37 °C, UDP-glucuronosyltransferase enzymes | High regioselectivity, variable yield |
| Chemical glycosylation | Activated glucuronic acid derivatives, organic solvents, deprotection steps | Moderate yield; requires purification |
Chemical Reactions Analysis
Types of Reactions
Mesalazine N-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent mesalazine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized mesalazine derivatives, reduced mesalazine, and substituted mesalazine compounds .
Scientific Research Applications
Mesalazine N-beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its role in cellular processes and its interaction with biological molecules.
Medicine: Studied for its therapeutic potential in treating inflammatory bowel diseases and its pharmacokinetics.
Industry: Used in the development of new drug formulations and delivery systems
Mechanism of Action
The mechanism of action of Mesalazine N-beta-D-Glucuronide involves its conversion to mesalazine in the body. Mesalazine exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It acts on colonic epithelial cells to reduce inflammation and promote healing. The molecular targets include cyclooxygenase and lipoxygenase pathways .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency: Glycyrrhetic acid glucuronide achieves near-quantitative yields using UGT73F15 coupled with UDP-glucose regeneration, whereas mesalazine glucuronidation relies on endogenous UGT1A isoforms, limiting isolated yields .
- Structural Impact: N-glucuronidation (mesalazine) vs. O-glucuronidation (dihydroxyquinoline, glycyrrhetic acid) alters solubility and biological activity. N-glucuronides are less common and often associated with detoxification .
Pharmacokinetic and Functional Comparisons
Key Observations :
- Renal Handling : Mesalazine glucuronide and acetylmesalazine exhibit saturable tubular reabsorption, but the glucuronide’s higher polarity facilitates excretion .
- Bioactivity : Unlike cetirizine glucuronide, mesalazine’s glucuronide lacks therapeutic activity, emphasizing its role in detoxification .
Stability and Drug-Interaction Profiles
Q & A
Q. What analytical methods are recommended for assessing the purity and stability of Mesalazine N-beta-D-Glucuronide?
High-performance liquid chromatography (HPLC) is the primary method for detecting impurities and quantifying related substances, such as residual precursors (e.g., 3-aminophenol, 4-aminophenol) or degradation products. Protocols should include gradient elution with UV detection at 254 nm, validated against reference standards to ensure specificity and sensitivity . For stability studies, accelerated degradation tests under varying pH, temperature, and oxidative conditions are critical to identify degradation pathways.
Q. How can solubility data for this compound be experimentally determined and modeled?
Solubility studies in binary solvent systems (e.g., 1,4-dioxane + water) at controlled temperatures (293.2–313.2 K) can be conducted using gravimetric or spectrophotometric methods. Thermodynamic models like the van’t Hoff equation and modified Wilson model are applied to correlate experimental data, with adjustments for solvent-solute interactions. For example, solubility maxima in non-polar solvents (e.g., 2.75 × 10⁻⁴ mole fraction in 1,4-dioxane at 313.2 K) highlight the role of solvent polarity .
Q. What synthetic routes are feasible for producing this compound?
A common approach involves coupling activated glucuronic acid derivatives (e.g., methyl [2,3,4-tri-O-acetyl-beta-D-glucopyranosyl bromide] uronate) with mesalazine under phase-transfer catalysis. Key steps include protecting group strategies to prevent oxidation of sensitive moieties (e.g., indoxyl rings) and purification via column chromatography. Tetra-n-butylammonium hydrogen sulfate is often used as a catalyst in biphasic solvent systems (water/methylene chloride) to enhance reaction efficiency .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound, particularly regarding substrate stability?
Oxidation of hydroxyl groups during synthesis can lead to substrate degradation, as observed in indoxyl-glucuronide analogs. Strategies to mitigate this include using inert atmospheres (N₂), low-temperature conditions, and avoiding strong oxidizing agents. For example, SnCl₄-promoted anomerisation of beta-D-glucopyranosiduronic acids has been employed to stabilize intermediates while maintaining stereochemical integrity .
Q. How do thermodynamic parameters influence the formulation design of this compound for targeted drug delivery?
The Gibbs free energy of solution (ΔG°sol) and enthalpy-entropy compensation effects dictate solubility in colonic pH environments. Formulations using multi-matrix systems (e.g., MMX™ technology) leverage pH-dependent release profiles, with lag times adjusted via polymer coatings (e.g., Eudragit® RS). Box-Behnken experimental designs optimize variables like polymer content and disintegrant ratios to achieve zero-order release kinetics over 16 hours .
Q. What in vitro and in vivo models are suitable for studying the metabolic fate of this compound?
Primary human hepatocytes or microsomal assays can assess glucuronidation rates and enzyme kinetics (e.g., UGT1A1/1A9 isoforms). In PLK2-deficient murine models, systemic mesalazine treatment has shown antifibrotic effects via ERK1/2 inhibition, suggesting analogous pathways for its glucuronide metabolite. Plasma creatinine levels and histopathology of target tissues (e.g., colon, liver) are critical endpoints for safety evaluations .
Q. How can contradictory data on mesalazine’s efficacy in aging populations inform research on its glucuronide form?
Post hoc analyses of clinical trials indicate similar efficacy between adult and elderly populations for mesalazine, but glucuronide-specific pharmacokinetic studies are lacking. Age-related changes in glucuronidation enzyme activity (e.g., UGT polymorphisms) should be investigated using population pharmacokinetic modeling, with covariates like renal function and concomitant medications (e.g., warfarin) .
Methodological Notes
- Impurity Profiling : Use HPLC-MS/MS to detect trace impurities (e.g., <0.1% w/w) and confirm structures via NMR fragmentation patterns .
- Stability Testing : Include forced degradation studies with hydrogen peroxide (oxidative), HCl/NaOH (hydrolytic), and UV light (photolytic) to identify degradation products .
- Synthetic Optimization : Employ design-of-experiment (DoE) approaches to optimize reaction yields while minimizing byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
